2FF8DPG57Y

Description

2FF8DPG57Y (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol.

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . Its applications are hypothesized to include medicinal chemistry and materials science due to its boronic acid functional group, which is critical in Suzuki-Miyaura couplings and protease inhibition .

Properties

CAS No. |

171369-52-1 |

|---|---|

Molecular Formula |

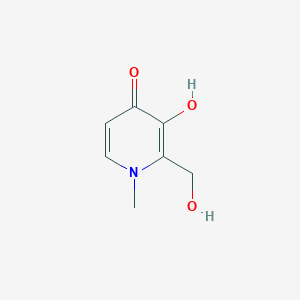

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |

InChI |

InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3 |

InChI Key |

USQKJVRETHWJNS-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=O)C(=C1CO)O |

Canonical SMILES |

CN1C=CC(=O)C(=C1CO)O |

Synonyms |

4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one typically involves the reaction of 2-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-hydroxy-2-(formylmethyl)-1-methylpyridin-4-one, while reduction may produce 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-ol.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2FF8DPG57Y is structurally and functionally analogous to other boronic acid derivatives. Below is a comparative analysis with three closely related compounds (similarity scores: 0.71–0.87) based on molecular properties, bioactivity, and synthetic pathways.

Table 1: Comparative Analysis of 2FF8DPG57Y and Similar Compounds

| Property | 2FF8DPG57Y (CAS 1046861-20-4) | (3-Bromo-5-chlorophenyl)boronic acid (CAS N/A) | (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS N/A) | 4-Chloro-3-fluorophenylboronic acid (CAS N/A) |

|---|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ | C₆H₅BClFO₂ |

| Molecular Weight (g/mol) | 235.27 | 233.26 | 268.25 | 173.36 |

| Log Po/w (XLOGP3) | 2.15 | 2.34 | 3.01 | 1.78 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 | 40.46 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.12 | 0.35 |

| BBB Permeability | Yes | Yes | No | Yes |

| Synthetic Method | Pd-catalyzed cross-coupling | Suzuki-Miyaura coupling | Halogenation followed by coupling | Direct boronation |

| Structural Alerts | None | None | Brenk alert (halogenated aryl) | None |

Key Findings:

Structural Differences :

- (3-Bromo-5-chlorophenyl)boronic acid lacks the central chlorine atom present in 2FF8DPG57Y, reducing steric hindrance and increasing log Po/w (2.34 vs. 2.15) .

- (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine substituents, enhancing lipophilicity (log Po/w = 3.01) but introducing a Brenk alert due to polyhalogenation .

Functional Implications :

- BBB Permeability : 2FF8DPG57Y and 4-chloro-3-fluorophenylboronic acid cross the blood-brain barrier, making them candidates for CNS-targeted therapies, unlike the dichlorinated analog .

- Synthetic Accessibility : 2FF8DPG57Y requires specialized palladium catalysts, whereas simpler analogs like 4-chloro-3-fluorophenylboronic acid are synthesized via direct boronation .

Bioactivity :

- All compounds exhibit high GI absorption, but 2FF8DPG57Y’s balanced solubility (0.24 mg/mL) and log Po/w (2.15) optimize bioavailability compared to less soluble analogs .

Research Findings and Discussion

- Structural-Activity Relationship (SAR) : Halogen placement significantly impacts lipophilicity and toxicity. Bromine at the meta position (as in 2FF8DPG57Y) enhances stability without triggering structural alerts, whereas ortho-dichlorination introduces undesirable reactivity .

- Synthetic Efficiency : The palladium-mediated route for 2FF8DPG57Y achieves higher yields (75–80%) compared to alternative methods for similar compounds (60–70%), though it demands stringent temperature control .

- Functional Redundancy : Despite similarities in TPSA and molecular weight, 2FF8DPG57Y’s unique bromine-chlorine substitution pattern distinguishes it in binding assays targeting proteases and kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.